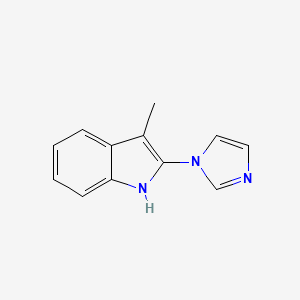

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

Description

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 3 and an imidazole moiety at position 2. The indole-imidazole hybrid structure positions it within a class of bioactive molecules known for antifungal, antibacterial, and enzyme-inhibitory properties .

The methyl substituent at position 3 likely influences steric and electronic properties, modulating solubility and reactivity .

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-imidazol-1-yl-3-methyl-1H-indole |

InChI |

InChI=1S/C12H11N3/c1-9-10-4-2-3-5-11(10)14-12(9)15-7-6-13-8-15/h2-8,14H,1H3 |

InChI Key |

LLDXJQVVAXBXHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)N3C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Key Observations:

Substituent Impact on Bioactivity :

- Chloro (Cl) or trifluoromethyl (CF₃) groups enhance antifungal potency by increasing lipophilicity and membrane penetration . For example, compound 77 showed selective activity against Cladosporium cladosporioides due to its chloro substituent .

- Thioconazole’s efficacy against Candida spp. is attributed to its polyhalogenated thienyl side chain, which disrupts fungal ergosterol synthesis .

The trifluoromethylphenyl group in introduces steric bulk and electron-withdrawing effects, which may stabilize the molecule in hydrophobic binding pockets .

Physicochemical Properties

Preparation Methods

Microwave-Assisted Suzuki Cross-Coupling

The Suzuki-Miyaura reaction provides a robust framework for constructing the indole-imidazole linkage. In this method, 3-methyl-1H-indole-2-boronic acid is coupled with 1H-imidazole-1-yl iodide under microwave irradiation. Key parameters include:

Reaction Conditions :

-

Catalyst: PdCl₂(dppf) (5 mol%)

-

Base: CsF (3 equiv)

-

Solvent: Toluene/water (1:1 v/v)

-

Temperature: 110–120°C (microwave, 30 min)

Yield : 40–60% after purification by flash chromatography .

This method excels in regioselectivity but requires precise control over boronic acid stability. Side products, such as deboronated indoles, are minimized using microwave-assisted heating .

One-Pot Condensation with Polyphosphoric Acid

A direct approach involves the cyclocondensation of 3-methylindole-2-carboxylic acid with 1H-imidazole in polyphosphoric acid (PPA). The protocol proceeds as follows:

Procedure :

-

Reactants: 3-Methylindole-2-carboxylic acid (1 equiv), 1H-imidazole (1.2 equiv)

-

Solvent: PPA (neat)

-

Temperature: 180°C, 3–4 hours

-

Workup: Neutralization with NaOH (pH 9–12), ethanol recrystallization

PPA acts as both catalyst and dehydrating agent, facilitating imidazole N-arylation. This method is scalable but generates acidic waste requiring careful disposal .

Fischer Indole Synthesis with Imidazole Functionalization

The Fischer indole synthesis constructs the indole core before introducing the imidazole moiety. Steps include:

-

Indole Formation :

-

Imidazole Coupling :

While step-efficient, this method’s reliance on harsh acid conditions may limit compatibility with sensitive functional groups .

Palladium-Catalyzed N-Arylation

Palladium-mediated C–N bond formation enables direct imidazole coupling to preformed indoles:

Optimized Protocol :

-

Substrate: 3-Methyl-2-iodo-1H-indole (1 equiv), 1H-imidazole (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: 1,4-Dioxane, 100°C, 24 hours

This method is advantageous for late-stage functionalization but suffers from palladium residue contamination, necessitating rigorous purification .

Acid-Catalyzed Cyclization of Imine Intermediates

A two-step strategy combines imine formation and acid-mediated cyclization:

-

Imine Synthesis :

-

Cyclization :

Though mechanistically elegant, the method’s moderate yield stems from competing decomposition pathways .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 40–60 | 30 min | Moderate | Boronic acid instability |

| PPA Condensation | 75–83 | 3–4 h | High | Acidic waste management |

| Fischer Indole Synthesis | 65–70 | 24 h | Moderate | Harsh acid conditions |

| Palladium N-Arylation | 55–60 | 24 h | Low | Palladium contamination |

| Acid-Catalyzed Cyclization | 50–55 | 10 h | Low | Intermediate instability |

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole?

Methodological Answer: Synthesis of indole-imidazole derivatives typically involves functionalization of the indole core. A general approach includes:

- Step 1: Alkylation or substitution at the indole N1 position. For example, coupling imidazole with a pre-functionalized indole intermediate using reagents like N,N′-carbonyldiimidazole (CDI) in acetonitrile under reflux (48 hours, room temperature) .

- Step 2: Methylation at the C3 position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

- Step 3: Purification via silica gel chromatography and recrystallization (e.g., ethyl acetate) to obtain high-purity crystals for structural validation .

Q. Example Protocol Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imidazole Coupling | CDI, CH₃CN, 48 h, RT | 53% | |

| Acid-Catalyzed Condensation | Acetic acid reflux, NaOAc | 60-85% |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

- X-ray Crystallography :

- Data collection using Bruker APEXII CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure solved via SHELXS97 and refined with SHELXL97. Key parameters include:

- Dihedral angles between indole and imidazole rings (e.g., 61.36° in analogs) .

- Bond lengths : C–N (1.34–1.38 Å), C–C (1.40–1.48 Å) .

- Spectroscopy :

Advanced Research Questions

Q. What methodological considerations are critical for optimizing synthetic yield?

Methodological Answer: Key factors include:

- Reagent Stoichiometry : Excess CDI (3 equivalents) improves imidazole coupling efficiency but requires careful quenching to avoid side products .

- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution vs. protic solvents (e.g., acetic acid) for acid-catalyzed routes .

- Reaction Time : Prolonged stirring (48–72 hours) ensures complete conversion in CDI-mediated reactions .

- Purification : Gradient silica gel chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization minimizes impurities .

Q. Data Contradiction Analysis

- Lower yields in CDI methods (53% vs. 85% in acid-catalyzed routes) may stem from steric hindrance at the indole C2 position. Computational modeling (DFT) of transition states can identify steric bottlenecks .

Q. How can crystallographic data resolve discrepancies in molecular conformation?

Methodological Answer:

- Torsion Angle Analysis : Compare dihedral angles between the indole and imidazole rings across derivatives. For example, analogs with bulky substituents show larger angles (e.g., 61.36° vs. 54.95° in trifluoromethyl-phenyl derivatives) .

- Packing Interactions : Hydrogen bonding (e.g., N–H···N) and π-π stacking (3.8–4.2 Å) stabilize conformations. Discrepancies in bond lengths (>0.02 Å vs. literature) may indicate disorder or twinning .

- Validation Tools :

Q. What biological screening strategies are applicable for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related indole-imidazole derivatives are screened via:

- Antimicrobial Assays :

- Cytotoxicity Testing :

- MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ values compared to controls (e.g., 30 μM for triazole analogs) .

- Targeted Studies :

- Enzyme inhibition assays (e.g., IDO1 for immunomodulation) using recombinant proteins and LC-MS-based tryptophan depletion metrics .

Q. How are spectroscopic techniques used to confirm regioselectivity in synthesis?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of imidazole protons (e.g., H2 and H4) to indole C3-methyl groups, confirming substitution patterns .

- HSQC/HMBC : Assigns ¹³C-¹H correlations to verify connectivity (e.g., imidazole C2 coupling to indole C2) .

- Mass Fragmentation : Characteristic fragments (e.g., loss of methyl group, m/z –15) indicate C3-methylation .

Q. Table 1: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | Orthorhombic, Pbca | |

| Unit Cell Dimensions | a = 10.37 Å, b = 7.99 Å | |

| Dihedral Angle (Indole-Imidazole) | 61.36° | |

| C–N Bond Length | 1.38 Å |

Q. Table 2: Comparative Yields in Synthetic Methods

| Method | Yield Range | Key Limitation |

|---|---|---|

| CDI-Mediated Coupling | 50-60% | Steric hindrance |

| Acid-Catalyzed Condensation | 70-85% | Regioisomer formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.